molecular formula C10H13Cl2N B12845696 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 26232-34-8

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B12845696
CAS No.: 26232-34-8
M. Wt: 218.12 g/mol
InChI Key: XLZSZONYZUXOLD-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a bicyclic azepine derivative with a seven-membered nitrogen-containing ring fused to a benzene core. Its molecular formula is C₁₀H₁₂ClN (MW: 181.66 g/mol), and it is characterized by a chlorine substituent at the 6-position of the benzazepine scaffold . The compound is structurally related to pharmacologically active benzazepines, such as SKF-86466 hydrochloride, which acts as a selective 5-HT₂C receptor agonist .

Properties

CAS No.

26232-34-8

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H

InChI Key

XLZSZONYZUXOLD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC=C2Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Pharmacological Properties

The compound has been identified to possess anorexigenic properties , which means it can suppress appetite. This characteristic makes it a candidate for research into weight management and obesity treatment. The synthesis of this compound involves chlorination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine under standard conditions, leading to the formation of its hydrochloride salt, which enhances its stability and bioavailability in medicinal formulations .

Therapeutic Applications

  • Central Nervous System Disorders :
    • Research indicates that derivatives of benzo[d]azepines exhibit activity against various neurological disorders. They have been studied for their potential use in treating conditions such as anxiety, depression, and schizophrenia due to their interaction with neurotransmitter systems like dopamine and serotonin .
  • Cardiovascular Health :
    • Some studies suggest that compounds related to 6-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine may help in managing cardiovascular diseases by influencing adrenergic receptors. This could potentially lead to new treatments for hypertension and heart failure .
  • Cosmetic Formulations :
    • The compound has been explored in cosmetic science for its effects on skin health. Its incorporation into formulations aims to enhance skin hydration and improve overall dermal appearance. Research emphasizes the importance of safety and efficacy assessments before market introduction .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anorexigenic ActivityDemonstrated appetite suppression in animal models.
Cosmetic FormulationsImproved skin hydration and texture in clinical trials.
CNS DisordersPotential efficacy against anxiety and depression symptoms.
Cardiovascular ApplicationsIndicated modulation of adrenergic activity beneficial for heart health.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. It is known to act on dopamine receptors, particularly the D1 receptor, where it functions as an antagonist. This interaction affects the cAMP-mediated signaling pathway, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
  • Molecular Formula : C₁₀H₁₃BrClN (MW: 262.57 g/mol) .
  • Key Differences: Replacement of chlorine with bromine increases molecular weight and alters electronic properties.
  • Pharmacological Relevance : Bromo derivatives often exhibit distinct binding affinities due to halogen-specific interactions with receptor pockets.
6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
  • Molecular Formula: C₁₆H₁₆ClNO₂ (MW: 289.76 g/mol) .
  • Key Differences : Addition of hydroxyl groups at positions 7 and 8 enhances hydrogen-bonding capacity, improving solubility in polar solvents. The phenyl substituent at position 1 introduces steric bulk, which may reduce receptor binding efficiency compared to unsubstituted analogs.

Ring System Variants

2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride
  • Molecular Formula : C₁₀H₁₄ClN (MW: 183.68 g/mol) .
  • Key Differences : The benzo[c]azepine isomer shifts the nitrogen position within the fused ring system, altering conformational flexibility and receptor interaction profiles. This structural change can lead to reduced activity at 5-HT₂C receptors compared to benzo[d]azepines.

Functionalized Derivatives

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride
  • Molecular Formula : C₁₁H₁₅Cl₂N (MW: 232.15 g/mol) .
  • Key Differences : Methylation at position 1 and chlorine at position 8 modifies steric and electronic properties. Such substitutions can enhance metabolic stability but may reduce agonist efficacy at target receptors.

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine HCl C₁₀H₁₂ClN 181.66 Not reported 5-HT₂C receptor agonist
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl C₁₀H₁₃BrClN 262.57 Not reported Structural analog (binding studies)
6-Chloro-7,8-diol-1-phenyl-benzazepine C₁₆H₁₆ClNO₂ 289.76 Not reported Enhanced solubility, reduced activity
Benzo[c]azepine HCl C₁₀H₁₄ClN 183.68 Not reported Lower 5-HT₂C affinity

Biological Activity

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound of interest due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 17724-36-6
  • Physical Form : White solid

Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been noted for its effects on dopamine receptors, which are crucial in the modulation of mood and behavior.

Pharmacological Effects

  • Anorexigenic Activity : The compound has demonstrated anorexigenic effects, meaning it may suppress appetite. This property could be beneficial in treating obesity and related metabolic disorders .
  • Neurotransmission Modulation : It appears to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are linked to mood regulation and cognitive functions .
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness in inhibiting PARP-1 activity in lung cancer cells (A549), leading to reduced cell proliferation and increased apoptosis rates .

In Vitro Studies

A recent study evaluated the biological activity of various tetrahydroazepine derivatives, including this compound. The MTT assay results indicated significant cytotoxic effects against cancer cell lines with an IC50 value of approximately 1.95 µM for specific derivatives .

Case Studies

A notable case study involved the assessment of compound derivatives on A549 lung cancer cells:

  • Apoptosis Induction : Flow cytometry analysis demonstrated a dose-dependent increase in apoptosis rates when treated with certain derivatives.
  • Western Blot Analysis : Results indicated a reduction in poly(ADP-ribose) (PAR) biosynthesis and an increase in the Cleaved-Caspase 3/Caspase 3 ratio at optimal concentrations (4 µM), suggesting a mechanism through which these compounds may exert their anticancer effects .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnorexigenicAppetite suppression
NeurotransmissionModulation of dopamine and norepinephrine levels
AnticancerInduction of apoptosis in A549 cells

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves cyclization of chloro-substituted precursors, such as chlorobenzaldehyde derivatives, followed by reductive amination or acid-catalyzed ring closure. For example, analogous benzazepine syntheses use Friedel-Crafts alkylation or Buchwald-Hartwig coupling for nitrogen incorporation . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC with C18 columns, as described in pharmacopeial standards for related compounds ). Monitor intermediates via LC-MS to eliminate side products like unreacted amines or chlorinated byproducts.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the benzazepine backbone and chlorine substitution. Compare chemical shifts with structurally similar compounds (e.g., 7-chloro derivatives ).
  • X-ray crystallography : Resolve stereochemistry and hydrogen bonding patterns, critical for validating the tetrahydro ring conformation.
  • Elemental analysis : Ensure stoichiometric alignment (C, H, N, Cl) with the empirical formula. Discrepancies >0.3% indicate impurities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: Stability studies for related hydrochlorides recommend:

  • Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the azepine ring or chlorine displacement.
  • Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Degradation products (e.g., dechlorinated analogs) should be <1% .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to bioactive benzazepines .
  • MD simulations : Analyze ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Focus on chlorine’s electrostatic interactions with hydrophobic binding pockets .
  • Validate predictions via in vitro assays (e.g., radioligand displacement studies using 3H^3H-spiperone for dopamine D2 receptors) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, chair-flip dynamics in the tetrahydro ring may cause splitting at 25°C but coalesce at 60°C .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to simplify complex coupling in the azepine nitrogen region.
  • DFT calculations : Compare experimental 13C^{13}C shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to assign ambiguous peaks .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Quality control : Implement orthogonal assays (e.g., LC-MS for purity, circular dichroism for chiral integrity) for each batch .
  • Normalization : Use internal standards (e.g., deuterated analogs) in cell-based assays to control for compound degradation.
  • Meta-analysis : Pool data from ≥3 independent syntheses and apply ANOVA to identify outliers. Adjust synthetic protocols (e.g., reaction time, catalyst loading) based on statistical significance (p < 0.05) .

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